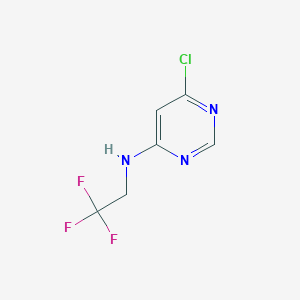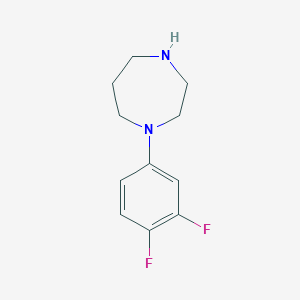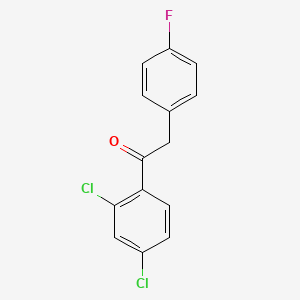
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as 1-dichloro-2-fluoro-phenethyl ketone, is an organic compound with a molecular formula of C10H8Cl2F. It is a white, crystalline solid with a melting point of approximately 80°C, and a boiling point of approximately 200°C. It is insoluble in water but soluble in organic solvents. This compound has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Bromination Reactions : This compound is involved in selective α-monobromination reactions using specific ionic liquids. This process highlights its role in regioselective electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Biotransformation and Chiral Synthesis : A study demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate of Miconazole, an antifungal agent, using a specific strain of Acinetobacter sp. This biocatalysis process achieved high enantioselectivity, important in drug synthesis (Yan-Li Miao et al., 2019).
Molecular Structure Analysis : Research involving substituted pyrazole derivatives, including 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl, has contributed to understanding their molecular structures and intermolecular interactions. This is crucial in developing new compounds with specific physical and chemical properties (Carlos Bustos et al., 2015).
Potential Anti-Inflammatory Applications : A study on synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which includes 1-(4-fluorophenyl) derivatives, suggests their significant anti-inflammatory activity. This is indicative of their potential therapeutic applications (N. Karande & L. Rathi, 2017).
Applications in Photochemistry and Crystallography : The study of adamantylacetophenones, including 1-(4-fluorophenyl) derivatives, provides insights into their photochemical behavior and crystal structures. This research is pivotal in understanding the photostability and reactivity of these compounds (T. Y. Fu et al., 1998).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKMSFNXCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

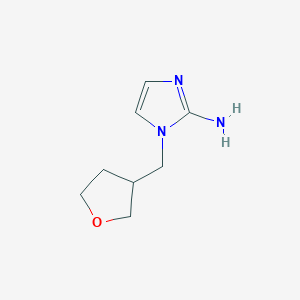
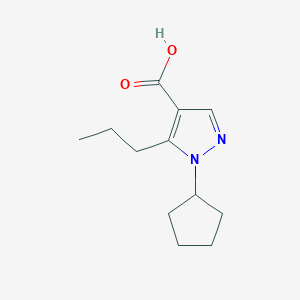

![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
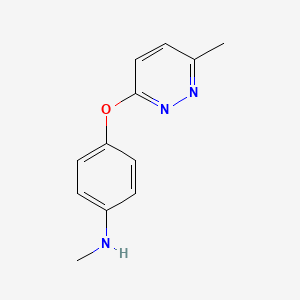
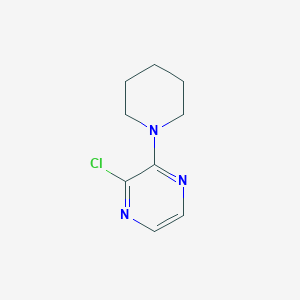
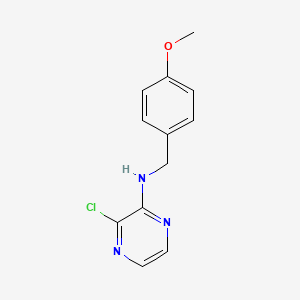
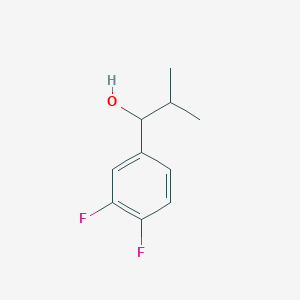
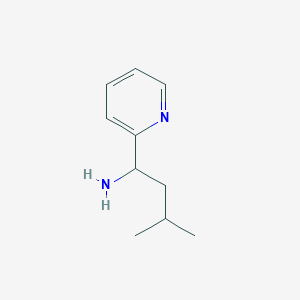
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)

